molecular formula C8H7F3N2O3 B1459445 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine CAS No. 1707602-41-2

4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine

Cat. No.: B1459445
CAS No.: 1707602-41-2
M. Wt: 236.15 g/mol
InChI Key: JFZLVOUNZKVMIA-UHFFFAOYSA-N
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Description

“4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine” is a chemical compound with the molecular formula C8H7F3N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of nitropyridines, such as “this compound”, typically involves a nitration step and a reduction step . The nitration reaction is a key step and usually exothermic . The use of HNO3 – H2SO4 mixed acid as the nitration reagent can result in polynitration .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring substituted with a nitro group and a trifluoropropoxy group . The exact mass of the molecule is 236.04087658 .


Chemical Reactions Analysis

Nitropyridines, like “this compound”, can undergo various chemical reactions. For instance, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 236.04087658 . It has a complexity of 242, a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 67.9, and it has a heavy atom count of 16 .

Properties

IUPAC Name

4-nitro-3-(3,3,3-trifluoropropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c9-8(10,11)2-4-16-7-5-12-3-1-6(7)13(14)15/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLVOUNZKVMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253266
Record name Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707602-41-2
Record name Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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